molecular formula C14H19N5 B12229059 4-(2-methyl-1H-imidazol-1-yl)-6-(3-methylpiperidin-1-yl)pyrimidine

4-(2-methyl-1H-imidazol-1-yl)-6-(3-methylpiperidin-1-yl)pyrimidine

Cat. No.: B12229059
M. Wt: 257.33 g/mol
InChI Key: LLUSAASFNAJYFS-UHFFFAOYSA-N
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Description

4-(2-methyl-1H-imidazol-1-yl)-6-(3-methylpiperidin-1-yl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1H-imidazol-1-yl)-6-(3-methylpiperidin-1-yl)pyrimidine typically involves multi-step reactions. One common approach is the condensation of 2-methylimidazole with a suitable pyrimidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-1H-imidazol-1-yl)-6-(3-methylpiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(2-methyl-1H-imidazol-1-yl)-6-(3-methylpiperidin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)-6-(3-methylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methyl-1H-imidazol-1-yl)-6-(3-methylpiperidin-1-yl)pyrimidine: shares similarities with other heterocyclic compounds like:

Uniqueness

What sets this compound apart is its unique combination of imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H19N5

Molecular Weight

257.33 g/mol

IUPAC Name

4-(2-methylimidazol-1-yl)-6-(3-methylpiperidin-1-yl)pyrimidine

InChI

InChI=1S/C14H19N5/c1-11-4-3-6-18(9-11)13-8-14(17-10-16-13)19-7-5-15-12(19)2/h5,7-8,10-11H,3-4,6,9H2,1-2H3

InChI Key

LLUSAASFNAJYFS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC=NC(=C2)N3C=CN=C3C

Origin of Product

United States

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